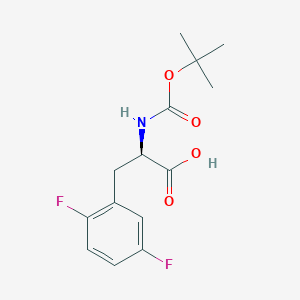

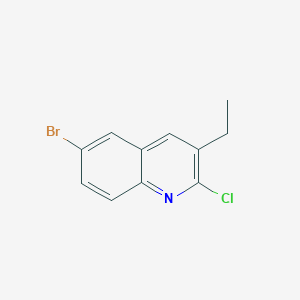

5-溴-2-丁酰胺基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives is a topic of interest in several studies. For instance, a novel synthesis route for pyrazole derivatives using a selective Sandmeyer reaction is described, which could be relevant for the synthesis of related compounds . Another paper reports the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective bromocyclization, indicating the versatility of brominated benzoic acids in chemical synthesis . Additionally, the use of 2-bromobenzoic acids as building blocks for constructing various spiro compounds through free radical reactions is discussed, showcasing the reactivity of such compounds .

Molecular Structure Analysis

The molecular structure of brominated benzoic acid derivatives has been analyzed using various techniques. For example, the conformation, vibrational, and electronic transition analysis of 2-amino-5-bromobenzoic acid was studied using FT-IR, FT-Raman, UV spectra, and DFT calculations, identifying the most stable conformer . Similarly, the molecular structure and vibrational wave numbers of 2-amino-5-bromo-benzoic acid methyl ester were calculated, and the formation of hydrogen bonds was investigated .

Chemical Reactions Analysis

Chemical reactions involving brominated benzoic acid derivatives demonstrate their reactivity and potential for forming diverse products. The reaction of 5-bromo enones with pyrazoles, for example, yielded unexpected N,O-aminal derivatives, highlighting the complexity of reactions involving brominated compounds . The synthesis and structural characterization of 4-bromo-3,5-dihydroxybenzoic acid also provide insights into the reactivity of brominated benzoic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acid derivatives are crucial for their application in various fields. The thermodynamic properties of 2-amino-5-bromobenzoic acid at different temperatures were calculated, revealing correlations between standard heat capacity, entropy, enthalpy changes, and temperature . The properties of lanthanide complexes constructed using 2-bromine-5-methoxybenzoic acid were characterized, including their heat capacities, thermal processes, and bacteriostatic activities .

科学研究应用

Summary of the Application

“5-Bromo-2-butyramidobenzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, which are currently in preclinical and phase I studies for diabetes therapy .

Methods of Application or Experimental Procedures

The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70kg/batch .

Results or Outcomes

The total yield of the process was 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Environmental Chemistry: Formation of Brominated Disinfection Byproducts

Summary of the Application

“5-Bromo-2-butyramidobenzoic acid” has been identified as one of the brominated disinfection byproducts (Br-DBPs) formed during the chlorination of saline sewage effluents .

Results or Outcomes

Organic Chemistry: Synthesis of Honokiol

Summary of the Application

“5-Bromo-2-butyramidobenzoic acid” may be employed as a starting reagent for the synthesis of honokiol , a biphenyl-type neolignan .

安全和危害

Safety data for “5-Bromo-2-butyramidobenzoic acid” suggests that it should be handled with care. It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound. If swallowed, immediate medical assistance should be sought . It is also advised to keep containers tightly closed in a cool, well-ventilated place .

属性

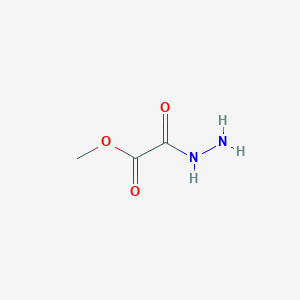

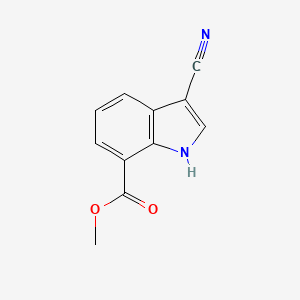

IUPAC Name |

5-bromo-2-(butanoylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-2-3-10(14)13-9-5-4-7(12)6-8(9)11(15)16/h4-6H,2-3H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWCOUDKEAADOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505021 |

Source

|

| Record name | 5-Bromo-2-butanamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-butyramidobenzoic acid | |

CAS RN |

73721-76-3 |

Source

|

| Record name | 5-Bromo-2-butanamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)

![3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride](/img/structure/B1280443.png)